molecular formula C14H10F3NOS B2639368 N-(3,4-difluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 329779-75-1

N-(3,4-difluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B2639368
CAS No.: 329779-75-1
M. Wt: 297.3
InChI Key: FFFQPAKQPCMBQW-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a chemical compound characterized by the presence of fluorine atoms and a sulfanyl group attached to an acetamide backbone

Scientific Research Applications

N-(3,4-difluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the reaction of 3,4-difluoroaniline with 4-fluorothiophenol in the presence of a suitable acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The sulfanyl group may also play a role in modulating the compound’s activity by participating in redox reactions or forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-4-hydroxybenzamide
  • N-(4-fluorophenyl)-3,5-dimethoxybenzamide

Uniqueness

N-(3,4-difluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is unique due to the combination of fluorine atoms and a sulfanyl group, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NOS/c15-9-1-4-11(5-2-9)20-8-14(19)18-10-3-6-12(16)13(17)7-10/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFQPAKQPCMBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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